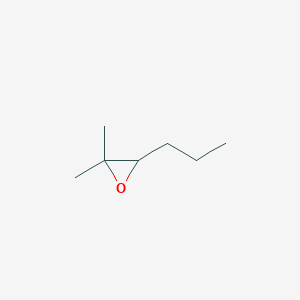

2,2-Dimethyl-3-propyloxirane

Description

General Context of Epoxide Chemistry in Modern Organic Synthesis

Epoxides, or oxiranes, are highly valuable intermediates in organic synthesis due to the significant ring strain of their three-membered ring. rsc.orgnih.gov This inherent strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a versatile and reliable method for introducing new functional groups and building molecular complexity. rsc.orgencyclopedia.pubresearchgate.net The reactions are often highly stereospecific, allowing for precise control over the three-dimensional arrangement of atoms in the product. This feature is of paramount importance in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced materials. encyclopedia.pubmdpi.commdpi.com

The electrophilic nature of the carbon atoms in the epoxide ring allows for attack by carbon, nitrogen, oxygen, and sulfur-based nucleophiles, leading to the formation of β-substituted alcohols and other valuable structural motifs. researchgate.net Modern synthetic methods continue to expand the utility of epoxides, with ongoing research into new catalytic systems for both their efficient synthesis and their regioselective ring-opening. encyclopedia.pubmdpi.com

Significance of 2,2-Dimethyl-3-propyloxirane within the Broader Epoxide Class for Synthetic Methodologies

The significance of this compound lies in its specific substitution pattern. As a trisubstituted epoxide with a gem-dimethyl group at one of the carbon atoms (C2), it presents a sterically hindered environment. This steric bulk has profound implications for its reactivity, particularly in ring-opening reactions.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a key consideration in synthetic planning. For sterically hindered epoxides like this compound, the attacking nucleophile will preferentially target the less substituted carbon atom (C3). acs.orgresearchgate.net This predictable regioselectivity is a powerful tool for chemists, enabling the construction of specific isomers of a desired product. For instance, the development of magnesium-based catalysts has shown remarkable control in the regiodivergent ring-opening of 2,2-disubstituted epoxides, allowing selective formation of either branched or linear alcohols depending on the specific catalyst used. nih.govacs.org

The synthesis of such trisubstituted epoxides can be achieved through various modern catalytic methods. For example, cobalt-catalyzed reactions of aldehydes with diazocarbonyl compounds have been shown to produce trisubstituted epoxides with good yields and high stereoselectivity. rsc.org Additionally, metal-free approaches using N-heterocyclic carbene (NHC) catalysis have been developed for the synthesis of trisubstituted epoxides from chalcones. acs.orgnih.govacs.org These advanced synthetic routes provide access to compounds like this compound for further study and application.

Overview of Current Research Trajectories Involving Oxiranes and Related Compounds

Current research in epoxide chemistry is vibrant and multifaceted. A major focus is the development of novel, highly selective, and environmentally benign catalytic systems for both epoxidation and epoxide ring-opening reactions. researchgate.netmdpi.com This includes the use of photoredox catalysis, which utilizes visible light to drive chemical transformations. bhumipublishing.com

There is also significant interest in the application of epoxides as key building blocks in the total synthesis of complex, biologically active natural products, such as alkaloids and terpenoids. rsc.orgmdpi.com The ability to perform stereospecific ring-opening reactions is crucial in these multi-step syntheses.

Furthermore, the study of the reactivity of substituted oxiranes continues to be an active area. Research into the unimolecular reactions of alkyl oxiranes contributes to a better understanding of combustion processes, where these compounds can be formed as intermediates. nih.gov The unique properties of strained rings like oxiranes are also being compared and contrasted with related structures, such as four-membered oxetane (B1205548) rings, in fields like medicinal chemistry to improve the physicochemical properties of drug candidates. acs.org The development of methods for the regioselective ring-opening of epoxides with poor nucleophiles, facilitated by agents like lithium perchlorate, further expands their synthetic utility. organic-chemistry.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | nih.gov |

| Molar Mass | 114.19 g/mol | nih.govchembk.com |

| CAS Number | 17612-35-0 | nih.gov |

| Boiling Point | 102.5-103 °C (at 747 Torr) | chembk.com |

| Density | 1.351 g/cm³ | chembk.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17612-35-0 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2,2-dimethyl-3-propyloxirane |

InChI |

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8-6/h6H,4-5H2,1-3H3 |

InChI Key |

ZWMFGIJPJXEKCV-UHFFFAOYSA-N |

SMILES |

CCCC1C(O1)(C)C |

Canonical SMILES |

CCCC1C(O1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 3 Propyloxirane and Its Derivatives

Direct Epoxidation Routes for Oxirane Ring Formation

The most straightforward approach to the synthesis of 2,2-Dimethyl-3-propyloxirane involves the direct epoxidation of its corresponding alkene precursor, 2,2-dimethyl-3-hexene. This transformation can be achieved through various strategies, primarily utilizing peroxy acids or catalytic systems.

Alkene Precursor Epoxidation Strategies (e.g., meta-chloroperoxybenzoic acid (m-CPBA) mediated processes)

The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the synthesis of epoxides. acs.orgorganic-chemistry.org This reaction proceeds via a concerted mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step. rsc.orgorganic-chemistry.org For the synthesis of this compound, 2,2-dimethyl-3-hexene would be treated with m-CPBA in an inert solvent like dichloromethane. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. acs.org

A similar transformation has been reported for the synthesis of (S)-2,2-dimethyl-3-phenyloxirane, where 2,2-dimethyl-3-phenylpropene is epoxidized using m-CPBA under mild conditions, highlighting the applicability of this method to structurally related trisubstituted alkenes. nih.gov

Table 1: Common Peroxy Acids for Alkene Epoxidation

| Peroxy Acid | Abbreviation | Typical Reaction Conditions |

| meta-chloroperoxybenzoic acid | m-CPBA | Dichloromethane, room temperature |

| Peroxyacetic acid | PAA | Various solvents, often buffered |

| Magnesium monoperoxyphthalate | MMPP | Alcohols or water as solvent |

Catalytic Epoxidation Reactions (e.g., transition metal catalysis, cyclopentanone-catalyzed oxidation systems)

Catalytic methods for epoxidation offer advantages in terms of efficiency, selectivity, and the use of more environmentally benign oxidants like hydrogen peroxide. organic-chemistry.orgmdpi.com Transition metal complexes, particularly those of manganese, iron, and ruthenium, have been shown to be effective catalysts for the epoxidation of a wide range of olefins, including trisubstituted alkenes. researchgate.net Chiral (salen)Mn(III) complexes, for instance, have demonstrated high selectivity in the asymmetric epoxidation of various trisubstituted olefins. organic-chemistry.org

Another emerging catalytic system involves the use of ketones, such as cyclopentanone, to generate a reactive dioxirane (B86890) species in situ from an oxidant like potassium peroxomonosulfate (Oxone). While specific applications to 2,2-dimethyl-3-hexene are not extensively documented, these systems are known to be effective for the epoxidation of various alkenes.

Alternative Synthetic Pathways for this compound and Analogues

Beyond direct epoxidation, several other synthetic strategies can be employed to construct the this compound framework. These methods often involve the formation of one of the C-C or C-O bonds of the oxirane ring in a separate step.

Ylide-Mediated Syntheses (e.g., Sulfonium (B1226848) and Sulfoxonium Ylide methodologies, Wittig-like reagents)

The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds and sulfur ylides. acs.orgwikipedia.org In this reaction, a sulfonium or sulfoxonium ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The resulting intermediate then undergoes intramolecular cyclization to form the epoxide, with the sulfur-containing group acting as a leaving group. wikipedia.org To synthesize this compound via this method, one could envision the reaction of a suitable ylide with pivalaldehyde (2,2-dimethylpropanal).

While the classic Wittig reaction is primarily used for alkene synthesis, certain modifications and related reagents can lead to the formation of epoxides. wikipedia.orglibretexts.org However, the Johnson-Corey-Chaykovsky reaction is generally more reliable for the direct synthesis of epoxides from carbonyls. wikipedia.org

Table 2: Comparison of Ylide-Mediated Reactions for Epoxide Synthesis

| Reaction | Ylide Type | Carbonyl Substrate | Key Feature |

| Johnson-Corey-Chaykovsky | Sulfonium or Sulfoxonium | Aldehyde or Ketone | Direct formation of epoxides. acs.org |

| Wittig Reaction (modified) | Phosphonium | Aldehyde or Ketone | Primarily for alkenes, but can be adapted for epoxides under specific conditions. |

Multi-Step Synthetic Sequences Employing Established Chemical Transformations (e.g., Grignard reactions, Prins cyclization, palladium-catalyzed intramolecular alkoxycarbonylation as applied to related oxiranes)

Multi-step synthetic sequences offer a high degree of control and flexibility in the construction of complex molecules like this compound. A common strategy involves the use of a Grignard reaction to form a key alcohol intermediate. For instance, the reaction of a propyl Grignard reagent with 2,2-dimethyl-3-hexanone (B1296249) would yield 2,2-dimethyl-3-propyl-3-hexanol. This tertiary alcohol could then be induced to form the oxirane ring through an intramolecular cyclization, typically by converting the hydroxyl group into a good leaving group.

The Prins cyclization is a powerful tool for the synthesis of cyclic ethers, particularly tetrahydropyrans. beilstein-journals.orgnih.gov While not a direct route to oxiranes, the underlying principles of intramolecular cyclization onto an activated carbon can be adapted in certain contexts.

Palladium-catalyzed intramolecular alkoxycarbonylation is another sophisticated method for the synthesis of cyclic ethers. rsc.org This reaction typically involves the cyclization of an unsaturated alcohol onto a carbon-carbon double or triple bond with the incorporation of a carbonyl group. While direct application to the synthesis of this compound is not straightforward, this methodology showcases the advanced strategies available for constructing cyclic ether systems. acs.org

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of enantiomerically pure epoxides is of significant interest, as these compounds are valuable chiral building blocks. Several strategies can be employed to achieve the stereoselective synthesis of this compound.

One of the most well-established methods for the asymmetric epoxidation of allylic alcohols is the Sharpless asymmetric epoxidation . mdpi.com This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant, typically tert-butyl hydroperoxide. By choosing the appropriate enantiomer of the tartrate ligand, one can selectively form one of the two possible epoxide enantiomers with high predictability and enantiomeric excess. mdpi.com

For non-allylic alkenes like 2,2-dimethyl-3-hexene, other catalytic systems are required. As mentioned previously, chiral manganese-salen complexes have shown great promise for the enantioselective epoxidation of trisubstituted olefins. organic-chemistry.org Additionally, the use of chiral sulfur ylides in the Johnson-Corey-Chaykovsky reaction can also induce asymmetry in the final epoxide product.

The development of catalytic asymmetric methods for the Corey-Chaykovsky epoxidation of ketones has provided a route to 2,2-disubstituted terminal epoxides with high enantioselectivity. mdpi.com This approach could potentially be adapted for the synthesis of chiral this compound.

Table 3: Summary of Synthetic Methodologies for this compound

| Methodology | Key Reactants | Advantages |

| m-CPBA Epoxidation | 2,2-dimethyl-3-hexene, m-CPBA | Reliable, straightforward, stereospecific. acs.org |

| Catalytic Epoxidation | 2,2-dimethyl-3-hexene, catalyst, oxidant (e.g., H₂O₂) | High efficiency, use of greener oxidants. organic-chemistry.org |

| Johnson-Corey-Chaykovsky | Pivalaldehyde, sulfur ylide | Forms epoxides from carbonyls. acs.org |

| Grignard Reaction Sequence | Propyl Grignard, 2,2-dimethyl-3-hexanone | Versatile, allows for C-C bond formation. |

| Sharpless Asymmetric Epoxidation | Corresponding allylic alcohol, Ti(OⁱPr)₄, DET | High enantioselectivity for allylic alcohols. mdpi.com |

| Chiral Salen-Mn Catalysis | 2,2-dimethyl-3-hexene, chiral Mn-salen complex | Enantioselective epoxidation of unfunctionalized alkenes. organic-chemistry.org |

Diastereoselective Control in Epoxidation Reactions (e.g., cis/trans selectivity considerations)

When the stereochemistry of the starting material is not chiral, the focus shifts to controlling the diastereoselectivity of the epoxidation reaction. For the synthesis of this compound, the corresponding alkene precursor is 2-methyl-2-hexene. Epoxidation of this trisubstituted alkene will lead to a racemic mixture of the cis and trans isomers of the oxirane.

The stereochemical outcome of the epoxidation of alkenes is often influenced by the reagent used and the steric environment of the double bond. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction with m-CPBA is a syn-addition, meaning the oxygen atom is added to the same face of the double bond. masterorganicchemistry.com

For an alkene like 2-methyl-2-hexene, the approach of the m-CPBA can occur from either the top or bottom face of the double bond, leading to the formation of both cis and trans diastereomers. The ratio of these diastereomers is influenced by the steric hindrance presented by the substituents on the double bond. Generally, the peroxy acid will preferentially approach from the less hindered face of the alkene. In the case of 2-methyl-2-hexene, the propyl group is sterically more demanding than the methyl group, which could lead to a preferential formation of one diastereomer over the other. However, without specific experimental data, the exact diastereomeric ratio remains speculative.

Synthesis of Functionalized this compound Derivatives

Incorporation of Ester Moieties (e.g., synthesis of oxirane carboxylates)

The synthesis of this compound derivatives bearing an ester group, such as oxirane carboxylates (also known as glycidic esters), can be effectively achieved through the Darzens condensation reaction. sci-hub.ru This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. sci-hub.ru

To synthesize a derivative like ethyl this compound-3-carboxylate, the appropriate starting materials would be 2-pentanone and an ethyl 2-halo-2-methylpropanoate, such as ethyl 2-chloro-2-methylpropanoate. The reaction is typically carried out in the presence of a base like sodium ethoxide or sodium amide.

The mechanism involves the deprotonation of the α-haloester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate then undergoes an intramolecular SN2 reaction to form the epoxide ring. The Darzens reaction can produce a mixture of diastereomers, and controlling the stereoselectivity can be a challenge.

Table 2: Reactants for Darzens Condensation

| Reactant | Role |

| 2-Pentanone | Carbonyl compound |

| Ethyl 2-chloro-2-methylpropanoate | α-haloester |

| Sodium ethoxide | Base |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 3 Propyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The three-membered ring of an epoxide is highly strained and can be opened by a variety of nucleophiles. masterorganicchemistry.com This process relieves the ring strain, providing a strong thermodynamic driving force for the reaction.

Nucleophilic Ring-Opening Processes (e.g., reactions with diverse nucleophiles including hydroxide and amines)

In the absence of specific experimental data for 2,2-Dimethyl-3-propyloxirane, its behavior in nucleophilic ring-opening reactions can be inferred from the general reactivity of epoxides. Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide typically proceeds via an SN2 mechanism. Strong nucleophiles, such as hydroxide ions (OH⁻) and amines (RNH₂), will attack one of the carbon atoms of the oxirane ring.

For instance, the reaction with hydroxide would be expected to yield a diol, specifically 2-methylhexane-2,3-diol. Similarly, reaction with an amine, such as propylamine, would result in the formation of an amino alcohol, 1-(propylamino)-2-methylhexan-2-ol or 2-(propylamino)-2-methylhexan-3-ol, depending on the regioselectivity of the attack.

Table 1: Predicted Products of Nucleophilic Ring-Opening of this compound This table is based on predicted reactivity and not on experimental data for this specific compound.

| Nucleophile | Predicted Product(s) |

|---|---|

| Hydroxide (OH⁻) | 2-Methylhexane-2,3-diol |

| Propylamine (CH₃CH₂CH₂NH₂) | 1-(Propylamino)-2-methylhexan-2-ol and/or 2-(Propylamino)-2-methylhexan-3-ol |

Regioselectivity and Stereoselectivity in Oxirane Ring-Opening Reactions

The regioselectivity of the ring-opening of an unsymmetrical epoxide like this compound is a critical aspect of its reactivity. In basic or neutral conditions, following an SN2 pathway, the nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the C3 carbon (bearing the propyl group) is less substituted than the C2 carbon (bearing two methyl groups). Therefore, nucleophilic attack is predicted to occur predominantly at the C3 position.

The stereoselectivity of this reaction is also a key feature. The SN2 attack occurs from the backside of the C-O bond, leading to an inversion of stereochemistry at the center of attack. If the starting epoxide is chiral, this results in a specific stereoisomer of the product.

Under acidic conditions, the mechanism of ring-opening can be more complex. The oxygen atom of the oxirane is first protonated, making it a better leaving group. The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. For a sterically hindered epoxide like this compound, there is a possibility of the nucleophile attacking the more substituted carbon (C2) due to the development of a partial positive charge on this tertiary carbon in the transition state.

Oxidative Transformations

While specific studies on the oxidative transformations of this compound are not readily found, its behavior can be predicted based on general reactions of ethers and epoxides.

Conversion to Diols and Ketones (e.g., utilizing reagents such as potassium permanganate or osmium tetroxide)

Epoxides can be hydrolyzed to vicinal diols under acidic or basic conditions. This can be considered an oxidative transformation in a broader sense as the oxidation state of the carbon atoms increases.

More direct oxidative cleavage of the carbon-carbon bond of the oxirane ring can be achieved with strong oxidizing agents. For example, treatment with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) after initial conversion to a diol would cleave the C2-C3 bond to yield a ketone (acetone, from the C2 side) and an aldehyde (butyraldehyde, from the C3 side). Further oxidation of the aldehyde would lead to a carboxylic acid. The use of potassium permanganate under harsh conditions could potentially lead to a similar cleavage.

Autoxidation Processes and Intermediate Formation in Complex Systems (e.g., behavior in hydrocarbon oxidation/combustion environments)

Ethers are known to undergo autoxidation in the presence of oxygen, a process that proceeds via a free radical chain mechanism. wikipedia.org This process is often initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. For this compound, the most likely site for hydrogen abstraction would be the C3 carbon. The resulting radical can then react with oxygen to form a hydroperoxide intermediate. These hydroperoxides can be unstable and may decompose to form various other products.

In a combustion environment, the high temperatures and presence of radical species would lead to a complex series of reactions. The oxirane ring would likely open to form a diradical, which would then undergo further fragmentation and oxidation reactions, contributing to the formation of smaller molecules like aldehydes, ketones, and carbon oxides.

Reductive Transformations

Specific literature on the reduction of this compound is scarce. However, the reduction of epoxides is a well-known transformation. Epoxides can be reduced to alcohols using a variety of reducing agents. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄).

The regioselectivity of the reductive ring-opening with a hydride reagent like LiAlH₄ generally follows an SN2 mechanism, with the hydride ion acting as the nucleophile. Therefore, the attack would be expected to occur at the less sterically hindered C3 position of this compound. This would result in the formation of 2-methylhexan-3-ol as the major product.

Table 2: Predicted Product of Reductive Transformation of this compound This table is based on predicted reactivity and not on experimental data for this specific compound.

| Reagent | Predicted Major Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylhexan-3-ol |

Cycloaddition Reactions

Cycloaddition reactions involving epoxides are valuable for constructing cyclic molecules. The reaction of epoxides with carbon dioxide is a particularly important process from a green chemistry perspective, as it utilizes a renewable C1 feedstock to produce valuable cyclic carbonates.

The cycloaddition of carbon dioxide (CO₂) to this compound is a 100% atom-economical reaction that yields the corresponding cyclic carbonate, 4,4-dimethyl-5-propyl-1,3-dioxolan-2-one. nih.gov This transformation is thermodynamically favorable but kinetically slow due to the high stability of CO₂, necessitating the use of catalysts to proceed under practical conditions. acs.org

Mechanistic and Catalytic Considerations:

The catalytic cycle for this reaction typically involves a cooperative mechanism between a Lewis acid and a nucleophile. nih.govacs.org A wide range of catalytic systems have been developed, including metal complexes and organocatalysts. researchgate.net

The generally accepted mechanism proceeds through the following key steps:

Epoxide Activation: A Lewis acidic catalyst coordinates to the oxygen atom of the oxirane ring, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack. encyclopedia.pub

Ring-Opening: A nucleophile, often a halide ion (e.g., Br⁻ or I⁻) from a co-catalyst like a tetraalkylammonium salt, attacks one of the carbons of the activated epoxide ring. nih.gov In the case of this compound, this attack would preferentially occur at the less sterically hindered C3 position, leading to the formation of a metal-alkoxide intermediate.

CO₂ Insertion: The resulting alkoxide intermediate acts as a nucleophile and attacks a molecule of carbon dioxide, leading to the formation of a carbonate species. acs.org

Cyclization: An intramolecular Sₙ2 reaction occurs where the newly formed carbonate attacks the other carbon of the original epoxide (C2), displacing the Lewis acid catalyst and forming the five-membered cyclic carbonate ring. This final step regenerates the catalyst and the nucleophilic co-catalyst, allowing the catalytic cycle to continue. acs.org

Recent computational studies have also proposed alternative pathways, such as a "polymerization-like mechanism" where epoxide and CO₂ activation steps alternate. nih.gov The choice of catalyst and reaction conditions (temperature, pressure) significantly influences the efficiency and selectivity of the cycloaddition.

| Reactants | Typical Catalytic System | Product | Reaction Type |

|---|---|---|---|

| This compound + Carbon Dioxide (CO₂) | Lewis Acid (e.g., Al(salen) complex) + Nucleophilic Co-catalyst (e.g., TBAI) | 4,4-Dimethyl-5-propyl-1,3-dioxolan-2-one | [3+2] Cycloaddition |

Rearrangement Reactions

Epoxides can undergo a variety of rearrangement reactions, typically under acidic conditions, to yield isomeric carbonyl compounds. These transformations are driven by the relief of ring strain inherent in the three-membered oxirane ring.

In the presence of a Brønsted or Lewis acid catalyst, this compound is susceptible to intramolecular rearrangement, a transformation analogous to the House-Meinwald rearrangement observed in other trisubstituted epoxides. thieme-connect.comresearchgate.net This reaction provides a pathway to either ketones or aldehydes.

The general mechanism involves the following steps:

Activation: The epoxide oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid. core.ac.uk

Ring-Opening: The activated epoxide undergoes C-O bond cleavage to form a carbocation intermediate. For this compound, cleavage of the C2-O bond is favored as it would lead to a more stable tertiary carbocation at the C2 position.

1,2-Migration: The carbocation intermediate then rearranges via a 1,2-shift of a substituent from the adjacent carbon (C3) to the carbocationic center (C2). Two competing migration pathways exist for this compound:

Hydride Shift: Migration of the hydrogen atom from C3 to C2 results in the formation of the ketone, 2,2-dimethylpentan-3-one.

Alkyl Shift: Migration of the propyl group from C3 to C2 leads to the formation of the α-quaternary aldehyde, 2-methyl-2-propylbutanal.

The migratory aptitude of the hydrogen versus the propyl group, as well as the specific catalyst and reaction conditions employed, will determine the product ratio. researchgate.net Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used to promote such rearrangements. dntb.gov.ua Studies on analogous systems have shown that careful selection of the catalyst can provide high selectivity for either the aldehyde or ketone product. thieme-connect.com

| Reactant | Catalyst Type | Potential Rearrangement Product | Migrating Group |

|---|---|---|---|

| This compound | Brønsted or Lewis Acid (e.g., BF₃·OEt₂) | 2,2-Dimethylpentan-3-one (Ketone) | Hydride (H⁻) |

| 2-Methyl-2-propylbutanal (Aldehyde) | Propyl group |

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 3 Propyloxirane

Elucidation of Epoxidation Mechanisms

The formation of the oxirane ring in 2,2-Dimethyl-3-propyloxirane from its corresponding alkene precursor, 2,2-dimethyl-3-hexene, can be achieved through various epoxidation methods. The mechanisms of these transformations, particularly peracid-mediated and catalytic pathways, have been the subject of detailed investigation.

Detailed Mechanistic Steps of Peracid-Mediated Epoxidation

The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a common and effective method for synthesizing epoxides. mychemblog.com This reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, continuous step. libretexts.org

The key steps in the peracid-mediated epoxidation of 2,2-dimethyl-3-hexene are as follows:

Electrophilic Oxygen Attack: The peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), possesses an electrophilic oxygen atom due to the electron-withdrawing nature of the adjacent carbonyl group and the weak O-O bond. organic-chemistry.org The electron-rich π-bond of the alkene acts as a nucleophile, attacking this electrophilic oxygen. mychemblog.com

Cyclic Transition State Formation: As the alkene's π-electrons attack the peroxy acid's oxygen, a highly organized, cyclic transition state is formed. mychemblog.com This transient arrangement, often referred to as the "butterfly mechanism," involves the simultaneous transfer of the oxygen atom to the double bond and the transfer of the peroxy acid's proton to its own carbonyl oxygen. organic-chemistry.org This concerted process avoids the formation of discrete intermediates.

Product Formation: The collapse of the transition state results in the formation of the epoxide, this compound, and a carboxylic acid as a byproduct. mychemblog.com A significant feature of this mechanism is its stereospecificity; the stereochemistry of the starting alkene is retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. libretexts.org

The reaction rate is influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster. ucalgary.ca The table below illustrates the relative reactivity of various alkenes in peracid epoxidation, highlighting the effect of substitution.

| Alkene | Relative Rate |

| Ethylene (H₂C=CH₂) | 1 |

| Propene (CH₃CH=CH₂) | 24 |

| cis-2-Butene (CH₃CH=CHCH₃) | 500 |

| 2-Methyl-2-butene ((CH₃)₂C=CHCH₃) | 6500 |

This table is based on general reactivity trends in peracid epoxidations and serves to illustrate the electronic effects on the reaction rate. ucalgary.ca

Catalytic Pathways in Alkene Epoxidation

While peracid-mediated epoxidations are effective, catalytic methods often offer advantages in terms of efficiency, selectivity, and the use of greener oxidants like hydrogen peroxide. nih.gov Various transition metal complexes, particularly those of manganese, can catalyze the epoxidation of alkenes. nih.gov

The involvement of a catalyst introduces alternative reaction pathways that are generally characterized by lower activation energies compared to the uncatalyzed reaction, thus increasing the reaction rate. The thermodynamic profile of the reaction is altered by the catalyst, which stabilizes the transition state. For instance, computational studies on acid-catalyzed epoxidation have shown that complexation of the peroxy acid with a catalyst can lower the free energy of activation by approximately 3 kcal/mol. acs.org The epoxidation of alkenes is an exothermic and exergonic process, with a reaction enthalpy (ΔHrxn) of approximately -40 to -50 kcal/mol and a Gibbs free energy of reaction (ΔGrxn) of -30 to -40 kcal/mol. nih.gov

A general mechanistic scheme for a metal-catalyzed epoxidation often involves the following:

Formation of a High-Valent Metal-Oxo Species: The catalyst, typically a transition metal complex, reacts with the oxidant (e.g., hydrogen peroxide) to form a highly reactive high-valent metal-oxo intermediate.

Oxygen Atom Transfer: This metal-oxo species then acts as the oxygen atom donor, transferring the oxygen to the alkene double bond to form the epoxide.

Catalyst Regeneration: Upon oxygen transfer, the catalyst is regenerated in its lower oxidation state, ready to participate in another catalytic cycle.

The nature of the catalyst and the reaction conditions can significantly influence the chemo- and stereoselectivity of the epoxidation. researchgate.net

Understanding Nucleophilic Ring-Opening Pathways

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles. The regioselectivity and stereochemistry of these reactions are dictated by a combination of electronic and steric factors.

Electronic and Steric Factors Influencing Regioselectivity and Stereochemical Outcome

The outcome of the nucleophilic ring-opening of an unsymmetrical epoxide like this compound depends critically on whether the reaction is carried out under acidic or basic/neutral conditions.

Under Basic or Neutral Conditions (SN2-type mechanism):

With strong nucleophiles in basic or neutral media, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the attack will occur at the carbon atom bonded to the propyl group (C3), as the other carbon (C2) is a quaternary center and is significantly more sterically encumbered by the two methyl groups.

Electronic Factors: The partial positive charge is distributed between the two carbon atoms of the epoxide ring.

Steric Factors: Steric hindrance is the dominant factor in determining the site of attack. The less substituted carbon is more accessible to the incoming nucleophile. chemistrysteps.com

Stereochemical Outcome: The SN2 attack occurs from the backside, leading to an inversion of configuration at the stereocenter that is attacked. ucalgary.ca

Under Acidic Conditions (SN1-like mechanism):

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a much more reactive electrophile. ucalgary.ca The ring-opening then proceeds with a mechanism that has significant SN1 character. Although a full carbocation is not typically formed, the transition state has a significant partial positive charge on the carbon atoms of the epoxide ring. ucalgary.ca The stability of this partial positive charge dictates the regioselectivity of the nucleophilic attack.

Electronic Factors: The protonated epoxide will have a greater partial positive charge on the more substituted carbon atom (C2 in this case), as this position can better stabilize the positive charge through hyperconjugation from the adjacent alkyl groups. chemistrysteps.com This electronic effect is the dominant factor.

Steric Factors: Although the more substituted carbon is more sterically hindered, the electronic stabilization of the transition state outweighs the steric hindrance. chemistrysteps.com

Stereochemical Outcome: The nucleophile attacks the more substituted carbon, and similar to the SN2 reaction, the attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. ucalgary.ca

The following table summarizes the regioselectivity of nucleophilic ring-opening for this compound.

| Reaction Conditions | Site of Nucleophilic Attack | Major Product Type |

| Basic/Neutral (Strong Nucleophile) | C3 (less substituted) | Primary alcohol |

| Acidic (Weak Nucleophile) | C2 (more substituted) | Tertiary alcohol |

Kinetic Studies of Oxirane Reactions

The rates of chemical reactions are fundamental to understanding and controlling chemical processes. For reactions involving epoxides, kinetic studies provide valuable insights into the reaction mechanisms.

Determination of Reaction Rate Coefficients for Relevant Transformations

The determination of reaction rate coefficients for transformations such as the formation and ring-opening of this compound involves monitoring the change in concentration of reactants or products over time. libretexts.org Several experimental methodologies can be employed for this purpose in solution-phase reactions.

A general approach to determining the rate coefficient involves the following steps:

Initiating the Reaction: The reactants are mixed under controlled conditions (temperature, pressure, solvent).

Monitoring Concentration Changes: The concentration of a reactant or product is measured at regular time intervals. This can be achieved through various analytical techniques:

Spectroscopic Methods: Techniques like UV-Vis, IR, or NMR spectroscopy can be used to follow the appearance or disappearance of a species that has a unique spectral signature.

Chromatographic Methods: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture at different times.

Titration Methods: For reactions that produce or consume an acid or base, titration can be used to determine its concentration. libretexts.org

Data Analysis: The concentration versus time data is then plotted and analyzed using the appropriate integrated rate law (for zero, first, or second-order reactions) to determine the rate constant (k). For more complex reactions, initial rate methods or computational modeling may be employed. libretexts.org

For instance, in the epoxidation of an alkene, one could monitor the disappearance of the alkene or the appearance of the epoxide using GC. By plotting the natural logarithm of the alkene concentration versus time, a linear relationship would indicate a first-order reaction, and the negative of the slope would give the rate coefficient.

The relative rate method is another common technique, particularly in gas-phase kinetics, where the rate of disappearance of the compound of interest is compared to that of a reference compound with a known rate coefficient. While less common for the specific liquid-phase reactions discussed here, the underlying principle of comparing reaction rates is a fundamental concept in kinetics.

The table below provides hypothetical examples of rate coefficients for reactions involving epoxides to illustrate the type of data obtained from kinetic studies.

| Reaction | Reactants | Conditions | Rate Coefficient (k) |

| Epoxidation | 2,2-dimethyl-3-hexene + m-CPBA | Dichloromethane, 25 °C | k₁ M⁻¹s⁻¹ |

| Basic Ring-Opening | This compound + NaOH | Aqueous Ethanol, 50 °C | k₂ M⁻¹s⁻¹ |

| Acidic Ring-Opening | This compound + H₂SO₄ | Methanol, 25 °C | k₃ M⁻¹s⁻¹ |

These are illustrative examples; the actual values would need to be determined experimentally.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties. For this compound, these studies would involve solving the Schrödinger equation, typically using approximations like Density Functional Theory (DFT) or post-Hartree-Fock methods.

An analysis of the molecular orbitals (MOs) of this compound would reveal the distribution of electrons and the nature of the chemical bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. In an epoxide ring, the C-O bonds are significant components of the HOMO, while the LUMO is typically an antibonding σ* orbital associated with the C-O bonds. The unsymmetrical substitution in this compound, with two methyl groups at C2 and a propyl group at C3, would lead to a polarization of these frontier orbitals, influencing the regioselectivity of ring-opening reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.8 | Primarily located on the oxygen lone pairs and C-C/C-O bonds of the oxirane ring. |

| LUMO | +2.5 | Predominantly σ* antibonding character associated with the C-O bonds. |

Note: The data in this table is illustrative and based on typical values for substituted oxiranes. Specific computational studies would be required for precise energies.

The charge distribution within this compound is non-uniform due to the high electronegativity of the oxygen atom. This creates partial positive charges on the carbon atoms of the oxirane ring and a partial negative charge on the oxygen. An electrostatic potential (ESP) map would visually represent this charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions. The carbon atom that can better stabilize a positive charge is often the more likely site for nucleophilic attack in acid-catalyzed ring-opening reactions stackexchange.com. In this compound, the tertiary carbon (C2) would be expected to bear a greater partial positive charge compared to the secondary carbon (C3), making it the more probable site of nucleophilic attack under acidic conditions.

Conformational Analysis and Stability

Computational methods can be used to perform a systematic search for the stable conformers of this compound by rotating the single bonds of the propyl group. The potential energy surface can be mapped to identify the low-energy conformers and the transition states that connect them. For substituted oxiranes, the generation of an ensemble of unique conformers can be achieved using tools like the Conformer Rotamer Ensemble Sampling Tool (CREST) researchgate.net. The relative energies of these conformers are determined by a balance of steric and electronic effects.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | 55 |

| B | ~180° (anti) | 0.50 | 30 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific calculations are needed for accurate values.

Advanced quantum chemical methods can simulate various types of spectra, providing valuable insights that complement experimental findings. For instance, the simulation of vacuum ultraviolet (VUV) absorption spectra can aid in the unambiguous identification of molecules researchgate.netacs.orgnih.gov.

Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are employed to predict electronic excitation energies and oscillator strengths researchgate.netnih.govnih.gov. Studies on other oxiranes have shown that functionals like M06-2X, BMK, and CAM-B3LYP often provide reliable VUV spectra simulations nih.gov. The inclusion of vibronic effects can also be crucial for accurately reproducing the fine structure of experimental spectra nih.gov.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this would be particularly useful for understanding the regioselectivity and stereoselectivity of its ring-opening reactions.

For example, in an acid-catalyzed ring-opening, the reaction can proceed via an SN1-like or SN2-like mechanism. By locating the transition state structures for nucleophilic attack at both C2 and C3 and calculating the corresponding activation barriers, the preferred reaction pathway can be determined. The transition state leading to the more stable carbocation-like intermediate is generally lower in energy stackexchange.com. For this compound, the transition state involving attack at the more substituted C2 would be expected to be lower in energy due to better stabilization of the partial positive charge. Photochemical ring-opening mechanisms of oxiranes have also been studied using methods like constrained DFT, revealing complex dynamics on excited-state potential energy surfaces nih.gov.

Analytical and Detection Methodologies for 2,2 Dimethyl 3 Propyloxirane

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating 2,2-Dimethyl-3-propyloxirane from other components in a mixture, allowing for its precise identification and measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the analysis of natural products, GC-MS has proven effective in identifying oxirane-containing compounds within intricate biological samples. For instance, research on the composition of mango kernel oil from the Jinhuang Mango identified this compound as one of the main components through GC-MS analysis. tandfonline.com The technique is capable of separating this compound from dozens of other constituents present in the oil, demonstrating its efficacy in complex matrix analysis. tandfonline.com

The utility of GC-MS extends to the broader field of phytochemistry. Studies on various plant extracts, such as those from Cassia angustifolia and other medicinal plants, have successfully identified numerous bioactive compounds, including various oxirane derivatives. researchgate.netjmchemsci.com The identification process involves comparing the retention time and the mass spectrum of an unknown peak in the chromatogram with those of known standards or with entries in spectral libraries like the NIST Mass Spectral Library. researchgate.netjmchemsci.com This comparative approach allows for the confident identification of compounds like this compound even when present in trace amounts within a complex mixture of phytochemicals. jmchemsci.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure at the atomic and functional group level, providing a comprehensive chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules, including oxiranes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

For oxirane-containing compounds, specific chemical shift ranges are characteristic of the atoms within and adjacent to the three-membered ring. oregonstate.edulibretexts.org Protons on the epoxide ring typically resonate in the region of 2.5–3.5 ppm in the ¹H NMR spectrum. libretexts.org The carbon atoms of the epoxide ring exhibit signals in the ¹³C NMR spectrum that are shifted upfield compared to typical ethers, generally appearing in the 45–55 ppm range due to the effects of ring strain. oregonstate.eduoregonstate.edu

In the case of this compound, ¹³C NMR data has been reported, confirming its molecular structure. nih.gov The specific chemical shifts observed for its carbon atoms would align with the expected values for an epoxide ring substituted with two methyl groups at one carbon and a propyl group at the other.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Protons on oxirane ring | 2.5 - 3.5 | libretexts.org |

| ¹³C | Carbons of oxirane ring | 45 - 55 | oregonstate.eduoregonstate.edu |

Mass spectrometry (MS), particularly when using electron ionization (EI), provides valuable structural information through the analysis of molecular fragmentation patterns. The molecular ion of a cyclic ether is often unstable and undergoes characteristic fragmentation that can be used to deduce its structure. researchgate.netwhitman.edu

For this compound, the mass spectrum shows a base peak (the most abundant ion) at a mass-to-charge ratio (m/z) of 43. nih.gov This prominent peak is characteristic of the acylium ion [CH₃CO]⁺ or the isopropyl cation [(CH₃)₂CH]⁺, though in this context, it more likely arises from fragmentation of the propyl group or rearrangement. The fragmentation of ethers and epoxides is often directed by the oxygen atom and involves mechanisms such as α-cleavage (cleavage of a bond adjacent to the oxygen atom) and inductive cleavage. researchgate.net The loss of alkyl groups attached to the ring is a common fragmentation pathway for cyclic ethers. nih.gov The instability of the molecular ion peak is a common feature for many aliphatic ethers and epoxides. researchgate.netwhitman.edu

| Parameter | Value (m/z) | Significance | Reference |

|---|---|---|---|

| Molecular Ion (M+) | 114 (calculated) | Corresponds to the molecular weight of C₇H₁₄O | nih.gov |

| Base Peak | 43 | Most abundant fragment ion, key for identification | nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The epoxide ring has several characteristic absorption bands in the IR spectrum that arise from the stretching and deformation of the C-O and C-C bonds within the strained ring. spectroscopyonline.com

While the C-O stretching of ethers typically appears in the 1300–1000 cm⁻¹ region, epoxides are distinguished by a set of three specific bands. oregonstate.eduspectroscopyonline.com These characteristic peaks are crucial for confirming the presence of the oxirane moiety in a sample of this compound. The absence of strong absorptions for hydroxyl (O-H, ~3200–3700 cm⁻¹) and carbonyl (C=O, ~1650–1800 cm⁻¹) groups further supports the identification of an epoxide. oregonstate.eduoregonstate.edu A vapor phase IR spectrum for this compound is available in spectral databases, providing a reference for its specific absorption pattern. nih.gov

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Symmetric Ring "Breathing" | 1280 - 1230 | Weak | spectroscopyonline.comblogspot.com |

| Asymmetric Ring Deformation/Stretch | 950 - 810 | Strong | spectroscopyonline.comblogspot.com |

| Symmetric Ring Deformation/Stretch | 880 - 750 | Strong | spectroscopyonline.comblogspot.com |

Applications and Broader Impact in Advanced Organic Synthesis

2,2-Dimethyl-3-propyloxirane as a Versatile Synthetic Intermediate

The reactivity of the epoxide ring, characterized by its susceptibility to nucleophilic attack, positions this compound as a highly versatile precursor in synthetic chemistry. This reactivity allows for controlled ring-opening reactions that introduce new functional groups with high regioselectivity and stereoselectivity, making it a foundational component for a wide array of more complex molecules.

Optically active epoxides are widely recognized as versatile chiral building blocks for the synthesis of natural products and biologically active compounds, including pharmaceuticals and agrochemicals. The 2,2-disubstituted oxirane structure, in particular, is a key motif for generating molecules with chiral tertiary alcohols. While specific examples of commercial pharmaceuticals or agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its potential as a precursor is significant. Chemical suppliers that provide building blocks to the pharmaceutical industry often include structurally related compounds, underscoring the utility of such scaffolds in drug discovery and development pipelines thegoodscentscompany.com. The inherent reactivity of the epoxide allows it to be incorporated into larger, more complex molecular frameworks, introducing the 2,2-dimethyl-3-propyl moiety which can be crucial for tuning the biological activity and physical properties of a target molecule.

The primary utility of this compound as a building block lies in its ring-opening reactions. The strained ether ring readily reacts with a wide range of nucleophiles, leading to the formation of various multifunctional compounds. This transformation is the cornerstone of its application in creating diverse chemical structures, such as alcohols, glycols, and polyols.

| Nucleophile | Product Functional Group | Potential Compound Class |

|---|---|---|

| H₂O (Water) | -OH, -OH | Glycols/Diols |

| ROH (Alcohol) | -OH, -OR | Hydroxy Ethers |

| RNH₂ (Amine) | -OH, -NHR | Amino Alcohols |

| RSH (Thiol) | -OH, -SR | Hydroxy Thioethers |

| N₃⁻ (Azide) | -OH, -N₃ | Azido Alcohols |

Role in the Total Synthesis of Natural Products and Bioactive Compounds

Natural products are a significant source of inspiration for new medicines, often possessing complex, three-dimensional structures with multiple stereocenters. The synthesis of these molecules is a major focus of organic chemistry. Small, chiral building blocks, often referred to as natural product fragments, are essential for constructing these intricate architectures. These fragments are typically rich in sp³-configured centers, a feature that is increasingly sought after in drug discovery to improve selectivity and pharmacological properties.

This compound, especially in its enantiomerically pure forms such as (3R)-2,2-dimethyl-3-propyloxirane nih.gov, represents an ideal precursor for such sp³-rich fragments. Although a specific total synthesis employing this exact oxirane is not prominently documented, its value lies in its potential to generate key stereocenters and functional group handles that can be elaborated into larger portions of a natural product. The ability to open the epoxide ring with a variety of carbon and heteroatom nucleophiles allows synthetic chemists to build molecular complexity from a simple, well-defined starting material. This strategic use of epoxide building blocks is a common theme in the synthesis of diverse and biologically active natural products chim.itchim.it.

Catalysis and Industrial Relevance

Beyond its role as a stoichiometric reactant in multi-step syntheses, this compound is relevant to the fields of catalysis and industrial chemistry, both as a potential substrate in catalytic transformations and as a transient species in complex chemical systems.

One of the most significant industrial reactions involving epoxides is their cycloaddition with carbon dioxide (CO₂) to produce cyclic carbonates. This process is a highly atom-economical example of carbon capture and utilization (CCU), transforming a greenhouse gas into valuable chemical products used as polar aprotic solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates.

The cycloaddition of CO₂ to epoxides is typically a catalyzed process. While studies may not have focused specifically on this compound, extensive research has been conducted on analogous substrates like propylene oxide and styrene oxide. A variety of catalytic systems are effective for this transformation, including metal-organic frameworks (MOFs), which offer high porosity and accessible Lewis acidic sites researchgate.net. Other successful catalysts include bifunctional systems like imidazolium halide salts, which provide both a hydrogen bond donor to activate the epoxide and a nucleophilic halide to initiate ring-opening mdpi.com. Given this precedent, this compound is a suitable substrate for such catalytic conversions, highlighting its potential industrial relevance in green chemistry applications.

| Catalyst Class | Example | Key Feature |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | ZIF-67, UIO-66, BIT-103 | Lewis acidic metal sites, high surface area |

| Ionic Liquids / Salts | Imidazolium halides, TBAI | Bifunctional activation (H-bond donor and nucleophile) |

| Organocatalysts | DMAP with metal halides | Enhanced nucleophilicity |

This compound can also be formed as an intermediate in complex chemical processes, such as the low-temperature oxidation and combustion of hydrocarbons. Branched alkanes like 2-methylhexane (an isomer of heptane) are components of gasoline and undergo complex, multi-step oxidation reactions in engines and in the atmosphere wikipedia.orgnih.gov.

Detailed kinetic modeling of the low-temperature (500–1100 K) oxidation of 2-methylhexane shows the formation of a vast network of oxygenated intermediates kaust.edu.sa. The reaction pathways are similar to those of other alkanes and involve the formation of alkyl and peroxy radicals, which can lead to hydroperoxides, cyclic ethers (including oxiranes), and ketones nih.gov. Specifically, an alkene intermediate, such as 2-methyl-2-hexene, could form during the oxidation process and subsequently be epoxidized by reacting with peroxy radicals to yield an oxirane. In this context, this compound is a plausible, though likely short-lived, intermediate within the complex reaction network of hydrocarbon oxidation. Understanding the formation of such cyclic ethers is crucial for developing accurate combustion models and for assessing the atmospheric impact of fuel components.

Patent Landscape and Intellectual Property Considerations Related to this compound

The patent activity directly centered on this compound as a primary inventive concept appears to be limited. However, its importance can be discerned from its inclusion in patents covering broader chemical classes and synthetic methodologies. The World Intellectual Property Organization (WIPO) and other patent databases indicate the existence of patents associated with this chemical structure. nih.gov These patents often encompass a range of related compounds, with this compound being one of many examples covered by a generic Markush structure in the patent claims.

Detailed analysis of patent documents is necessary to fully ascertain the scope and context of its inclusion. The intellectual property considerations often revolve around the novel synthesis of which this compound is a part, or its use in the creation of larger, more complex molecules with specific applications, for instance, in the agrochemical or pharmaceutical industries.

A comprehensive understanding of the patent landscape requires not only identifying patents that explicitly name the compound but also those that claim it through broader chemical language. The strategic value of this compound may lie in its utility as a versatile intermediate, allowing for the development of a diverse array of final products.

Chemical Co-occurrences in Patents

A crucial aspect of understanding the intellectual property landscape of this compound is to analyze the other chemical compounds that frequently appear alongside it in patent literature. This "chemical co-occurrence" data provides valuable insights into the technological domains and synthetic pathways where this epoxide is most relevant.

Publicly available data from sources like PubChem indicates that this compound is mentioned in patents alongside a variety of other chemical entities. nih.gov These co-occurrences can be broadly categorized to reveal patterns of use and potential applications. For instance, its appearance with certain reagents can suggest its involvement in specific types of chemical reactions, while its co-occurrence with particular classes of final products can point to the industries where it has the most significant impact.

To illustrate these relationships, the following interactive data table summarizes the key chemical co-occurrences found in patents mentioning this compound.

| Chemical Name | Chemical Class | Implied Relationship in Patents |

| Grignard Reagents | Organometallic Compounds | Utilized for the ring-opening of the epoxide to introduce new functional groups. |

| Lithium Aluminum Hydride | Reducing Agent | Employed in the reduction of the epoxide to form corresponding alcohols. |

| Azide Containing Compounds | Nucleophiles | Used for the introduction of nitrogen-containing moieties, often a precursor to amines. |

| Thiol Derivatives | Sulfur Compounds | Involved in reactions to create sulfur-containing molecules. |

This table is a representative summary based on common synthetic pathways involving epoxides and may not be exhaustive of all patented co-occurrences.

The analysis of these co-occurrences suggests that the intellectual property surrounding this compound is often embedded within patents for larger synthetic processes. The innovation may not lie in the epoxide itself, but in its novel application or the unique combination of reactants and conditions used to transform it into a valuable end product. Therefore, a thorough intellectual property assessment must consider the broader chemical context in which this compound is claimed.

Q & A

What are the established methods for isolating 2,2-Dimethyl-3-propyloxirane from natural sources, and what analytical steps validate its purity?

Basic Research Question

The compound has been isolated from Luisia zeylanica Lindl. leaves via sequential solvent extraction (hexane, chloroform, ethyl acetate, methanol). Post-extraction, chromatographic techniques (e.g., column chromatography, HPLC) are critical for purification. Validate purity using gas chromatography-mass spectrometry (GC-MS) or high-resolution LC-MS to confirm molecular weight and retention time alignment with reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential to resolve stereochemical ambiguities in the epoxide ring and alkyl substituents .

How can researchers confirm the stereochemical configuration of this compound?

Basic Research Question

Stereochemical analysis requires a combination of NMR spectroscopy and computational modeling. Use 2D NMR techniques (COSY, NOESY) to identify spatial proximity of protons and determine ring conformation. For advanced validation, compare experimental NMR data with density functional theory (DFT)-simulated spectra. X-ray crystallography may be employed if single crystals are obtainable .

What in vitro models and protocols are recommended for assessing the anticancer potential of this compound?

Advanced Research Question

The compound exhibits cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values ranging from 18.36 µg/mL to 67.91 µg/mL . Standardize assays using the MTT or resazurin reduction method, ensuring cell line authentication (e.g., STR profiling) and adherence to CLSI guidelines. Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v). Dose-response curves should be triplicated to assess reproducibility.

How can extraction efficiency of this compound from plant matrices be optimized?

Advanced Research Question

Optimize solvent polarity and extraction time: non-polar solvents (hexane) may favor lipophilic terpenoids, while chloroform/methanol mixtures enhance recovery of oxidized derivatives. Use Soxhlet extraction for exhaustive recovery or ultrasound-assisted methods for time efficiency. Quantify yields via GC-MS with internal standards (e.g., deuterated analogs). Statistical tools like response surface methodology (RSM) can model solvent-to-mass ratios and temperature effects .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values may arise from cell culture conditions (e.g., serum concentration, passage number) or compound stability. Conduct stability studies (HPLC monitoring) under assay conditions (pH, temperature). Validate bioactivity across multiple cell lines and independent labs. Use transcriptomic profiling (RNA-seq) to identify mechanism-specific biomarkers, distinguishing broad cytotoxicity from target-selective effects .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Adopt protocols for reactive epoxides: use nitrile gloves, fume hoods, and sealed systems to minimize inhalation exposure. For spills, absorb with inert materials (silica gel) and dispose as hazardous waste. Refer to safety data sheets (SDS) for analogous epoxides, emphasizing respiratory protection (N95 masks) and emergency eyewash access. Waste must be neutralized (e.g., aqueous base hydrolysis) before disposal .

What computational tools are effective in predicting the reactivity of this compound in synthetic pathways?

Advanced Research Question

Apply quantum mechanical calculations (e.g., Gaussian, ORCA) to model ring-opening reactions. Calculate activation energies for nucleophilic attacks (e.g., by amines or thiols) using transition state theory. Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

How can researchers differentiate this compound from structurally similar epoxides in complex mixtures?

Basic Research Question

Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to generate compound-specific fragments. Pair with orthogonal techniques like IR spectroscopy to identify functional groups (e.g., epoxide C-O-C stretch ~1250 cm⁻¹). Compare retention indices in GC with synthetic analogs if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.